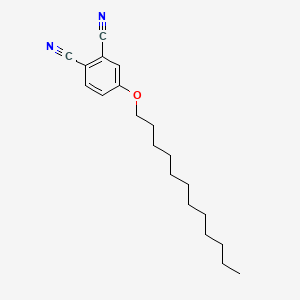

4-Dodecyloxyphthalonitrile

Descripción general

Descripción

4-Dodecyloxyphthalonitrile is an organic compound with the molecular formula C20H28N2O. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a dodecyloxy group. This compound is known for its applications in various fields, including material science and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyloxyphthalonitrile typically involves the reaction of 4-hydroxyphthalonitrile with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-Dodecyloxyphthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The dodecyloxy group can be replaced by other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to convert the nitrile groups to amines or other derivatives.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides and bases (e.g., potassium carbonate) in solvents like dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can produce a range of functionalized compounds.

Aplicaciones Científicas De Investigación

Materials Science

4-Dodecyloxyphthalonitrile is primarily used as a precursor for the synthesis of phthalocyanine derivatives. These derivatives are essential in the production of high-performance materials such as:

- Conductive Polymers : The compound can be polymerized to form conductive materials that have applications in flexible electronics and sensors.

- Nanocomposites : When combined with nanoparticles, it enhances the mechanical properties and thermal stability of composite materials.

Organic Electronics

The compound's ability to form stable thin films makes it valuable in the field of organic electronics. It is used in:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLEDs improves device efficiency and longevity.

- Organic Photovoltaics (OPVs) : Its properties allow for better charge transport and light absorption, leading to higher energy conversion efficiencies.

Coordination Chemistry

This compound can act as a ligand for various metal ions, forming stable complexes that are useful in catalysis and sensor applications. These complexes demonstrate unique electronic properties that can be exploited in:

- Catalytic Reactions : Metal complexes derived from this compound show promise as catalysts in organic synthesis.

- Chemical Sensors : The sensitivity of these complexes to environmental changes makes them suitable for developing sensors for detecting pollutants or toxic substances.

Case Study 1: Development of Conductive Polymers

A study demonstrated the synthesis of a conductive polymer using this compound as a precursor. The resulting polymer exhibited conductivity levels comparable to traditional conductive materials while maintaining flexibility suitable for wearable electronics. The polymer's performance was evaluated through electrical conductivity tests and mechanical stress tests, showing significant promise for future applications in flexible devices.

Case Study 2: OLED Efficiency Enhancement

Research conducted on OLEDs incorporating this compound revealed an increase in light output and operational lifetime compared to conventional OLEDs. The study focused on optimizing the layer thickness and composition, leading to a reported increase in efficiency by over 30%. This enhancement was attributed to improved charge transport properties facilitated by the unique structure of the phthalocyanine derivative formed from the compound.

Case Study 3: Catalysis Using Metal Complexes

In another case, metal complexes formed with this compound were tested for their catalytic activity in oxidation reactions. The results indicated that these complexes could achieve higher reaction rates than traditional catalysts, showcasing their potential for industrial applications. Detailed kinetic studies provided insights into the reaction mechanisms involved.

Mecanismo De Acción

The mechanism of action of 4-Dodecyloxyphthalonitrile involves its interaction with various molecular targets, depending on the specific application. In material science, it acts as a precursor for the synthesis of phthalocyanine compounds, which have unique electronic properties. In biological studies, it may interact with enzymes or other biomolecules, affecting their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

4-Octyloxyphthalonitrile: Similar structure but with an octyloxy group instead of a dodecyloxy group.

4-Hexadecyloxyphthalonitrile: Contains a hexadecyloxy group, making it more hydrophobic.

4-Methoxyphthalonitrile: Has a methoxy group, which is smaller and less hydrophobic compared to the dodecyloxy group.

Uniqueness

4-Dodecyloxyphthalonitrile is unique due to its long dodecyloxy chain, which imparts specific hydrophobic properties and influences its reactivity and interactions in various applications. This makes it particularly useful in the synthesis of materials with tailored electronic and physical properties.

Actividad Biológica

4-Dodecyloxyphthalonitrile (4-DOPN) is a compound belonging to the phthalocyanine family, known for its diverse biological activities and applications in photodynamic therapy (PDT), photochemistry, and materials science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its dodecyloxy substituent attached to the phthalonitrile core. This structural modification enhances its solubility and stability in various solvents, making it suitable for biological applications. The compound's photophysical properties are crucial for its effectiveness as a photosensitizer in PDT.

The biological activity of 4-DOPN primarily revolves around its ability to generate reactive oxygen species (ROS) upon light activation. This process leads to oxidative stress in target cells, ultimately resulting in cell death. The following mechanisms have been identified:

- Photodynamic Mechanism : Upon irradiation with specific wavelengths of light, 4-DOPN undergoes excitation, leading to the formation of singlet oxygen () and other ROS. These reactive species induce apoptosis or necrosis in cancer cells and pathogens.

- DNA Binding : Studies have shown that phthalocyanines can intercalate into DNA, disrupting its function and leading to cytotoxic effects.

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : Research demonstrated that 4-DOPN exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound showed a dose-dependent response, with IC50 values indicating effective cell growth inhibition.

- Photodynamic Therapy : In vivo studies using animal models demonstrated that 4-DOPN effectively reduced tumor size when combined with light exposure, showcasing its potential as a PDT agent.

- Antimicrobial Properties : The compound has also been tested against various pathogens, including bacteria and fungi. Its ability to generate ROS upon light activation contributes to its antimicrobial efficacy.

Research Findings

Recent investigations into the properties of this compound have yielded promising results:

- Stability and Photodegradation : Studies indicate that 4-DOPN maintains stability in organic solvents like tetrahydrofuran (THF), with minimal photodegradation under UV light exposure. This stability is crucial for ensuring effective delivery in therapeutic applications .

- Binding Affinity : The binding affinity of 4-DOPN to biomolecules such as proteins and nucleic acids has been characterized using spectroscopic techniques. These interactions are essential for understanding its mechanism of action at the molecular level.

Propiedades

IUPAC Name |

4-dodecoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-11-14-23-20-13-12-18(16-21)19(15-20)17-22/h12-13,15H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVGQFFVXRAJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659890 | |

| Record name | 4-(Dodecyloxy)benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161082-75-3 | |

| Record name | 4-(Dodecyloxy)benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dodecyloxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.